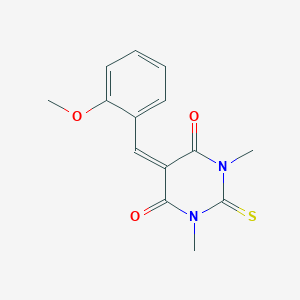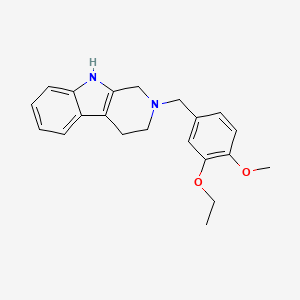
5-(2-methoxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(2-methoxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as MDP-2-P, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
5-(2-methoxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent inhibitor of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine and other monoamine neurotransmitters. This inhibition leads to an increase in dopamine levels in the brain, which has been associated with improved cognitive function, memory, and mood.
Wirkmechanismus
5-(2-methoxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione acts as a reversible inhibitor of MAO-B, binding to the active site of the enzyme and preventing it from breaking down dopamine and other monoamine neurotransmitters. This leads to an increase in dopamine levels in the brain, which has been associated with improved cognitive function, memory, and mood.
Biochemical and Physiological Effects:
In addition to its effects on dopamine levels, this compound has been shown to have other biochemical and physiological effects. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been found to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-methoxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also a potent inhibitor of MAO-B, making it useful for studying the role of dopamine and other monoamine neurotransmitters in the brain. However, there are also some limitations to its use. It has not been extensively studied in vivo, and its effects on other neurotransmitters and physiological systems are not well understood.
Zukünftige Richtungen
There are several future directions for research on 5-(2-methoxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain. Another area of interest is its potential as a cognitive enhancer, particularly in the elderly or those with cognitive impairments. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Synthesemethoden
5-(2-methoxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is synthesized through a multi-step process that involves the condensation of 2-methoxybenzaldehyde and acetone to form 2-methoxy-1,3-diphenylpropan-1-one. This intermediate is then reacted with thiourea to form the final product, this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Eigenschaften
IUPAC Name |
5-[(2-methoxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-15-12(17)10(13(18)16(2)14(15)20)8-9-6-4-5-7-11(9)19-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFKDGYJASXXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OC)C(=O)N(C1=S)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804765.png)

![2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5804775.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5804782.png)
![(4-aminophenyl)[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B5804785.png)
![3-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5804799.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5804804.png)
![5,5-dimethyl-2-[(4-morpholinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5804807.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5804814.png)

![1,3-dimethyl-6-{2-[methyl(phenyl)amino]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5804825.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide](/img/structure/B5804850.png)
![dimethyl 5-[(2,2-dimethylpropanoyl)amino]isophthalate](/img/structure/B5804853.png)